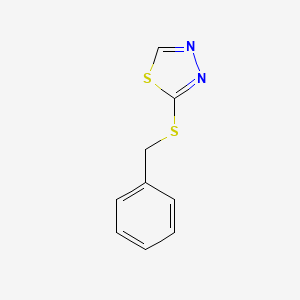

2-(Benzylsulfanyl)-1,3,4-thiadiazole

Description

Properties

CAS No. |

42609-18-7 |

|---|---|

Molecular Formula |

C9H8N2S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

2-benzylsulfanyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)6-12-9-11-10-7-13-9/h1-5,7H,6H2 |

InChI Key |

YDBBZKLJWCUPKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzylsulfanyl)-1,3,4-thiadiazole: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(benzylsulfanyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its potential applications in drug development, drawing upon data from its closely related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is a versatile pharmacophore, meaning it is a common feature in a variety of biologically active compounds.[1][2] Its derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The unique electronic and structural features of the 1,3,4-thiadiazole nucleus, such as its ability to participate in hydrogen bonding and act as a bioisostere for other chemical groups, contribute to its diverse biological profile.[1]

Chemical Structure and Properties of this compound

The core structure of this compound consists of a 1,3,4-thiadiazole ring substituted with a benzylsulfanyl group at the 2-position. The benzylsulfanyl group, which comprises a benzyl group attached to a sulfur atom, plays a crucial role in the molecule's overall properties and biological activity.

Table 1: Physicochemical Properties of 2-Amino-5-(benzylthio)-1,3,4-thiadiazole (a key precursor)

| Property | Value | Reference |

| CAS Number | 25660-71-3 | [4][5][6] |

| Molecular Formula | C₉H₉N₃S₂ | [4][6] |

| Molecular Weight | 223.31 g/mol | [4][6] |

| Melting Point | 157 - 161 °C | [4] |

| Appearance | White to light yellow powder or crystal | [4] |

| Solubility | Favorable solubility and stability for chemical processes.[7] Generally, 1,3,4-thiadiazole derivatives show satisfactory aqueous solubility for pharmacological testing.[8] | [7][8] |

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves a multi-step process, often commencing with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzylsulfanyl group.

General Synthetic Approach

A common and efficient route to 2,5-disubstituted-1,3,4-thiadiazoles starts from thiosemicarbazide or its derivatives.[1][9] The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This protocol is adapted from the synthesis of related N-acylated derivatives and provides a framework for obtaining the target compound's precursors and analogs.[10][11]

Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

-

Thiosemicarbazide is cyclized in the presence of carbon disulfide.[12]

Step 2: Synthesis of 2-Amino-5-(benzylthio)-1,3,4-thiadiazole

-

To a solution of 5-amino-1,3,4-thiadiazole-2-thiol in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added.

-

Benzyl chloride is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours.

-

The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

Step 3: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide

-

2-Amino-5-(benzylthio)-1,3,4-thiadiazole is dissolved in a suitable solvent.

-

An acylating agent, such as acetyl chloride or acetic anhydride, is added.

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

The final product is isolated and purified by standard methods.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following are expected characteristic signals based on data from closely related compounds.[1][10][12][13]

Table 2: Expected Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Characteristic Signals |

| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H str.), ~2900 (Aliphatic C-H str.), ~1600 (C=N str.), ~1450 (N=C-S str.) |

| ¹H NMR (ppm) | ~7.2-7.4 (m, 5H, Ar-H of benzyl group), ~4.5 (s, 2H, -S-CH₂-), Signal for H-5 of the thiadiazole ring |

| ¹³C NMR (ppm) | ~160-170 (C-2 and C-5 of thiadiazole ring), ~127-130 (Aromatic carbons of benzyl group), ~35-40 (-S-CH₂) |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the specific derivative. |

Biological Activities and Potential Applications in Drug Development

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives.[2][11][14][15] Specifically, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives have been investigated as potential anticancer agents.[11][14]

One study reported the synthesis and in-vitro cytotoxicity assessment of a series of these compounds against various cancer cell lines, including breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87).[11] The results indicated that these compounds exhibited notable anticancer activity, with some derivatives showing higher potency than the reference drug, imatinib.[11]

The proposed mechanism of action for some of these derivatives involves the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[10][14]

Caption: Proposed mechanism of action: Inhibition of Tyrosine Kinase signaling.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3][16][17][18] Derivatives of this compound have also been evaluated for their antibacterial activity.

A study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[15] Some of these compounds were found to be as potent or even more potent than the reference drugs norfloxacin and ciprofloxacin.[15]

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of the 1,3,4-thiadiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. The demonstrated anticancer and antimicrobial properties of its derivatives warrant further investigation and optimization. Future research should focus on elucidating the precise structure-activity relationships, exploring a wider range of biological targets, and conducting in-vivo studies to validate the therapeutic efficacy and safety of these promising compounds. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for their potential translation into clinical candidates.

References

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1. Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved from [Link]

- Bahmani, Y., & Bahrami, T. (2019). Synthesis, Cytotoxicity Assessment and Molecular Docking of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide Derivatives as Tyrosine Kinase Inhibitors. Indian Journal of Pharmaceutical Sciences, 81(1), 63-70.

- Benny, P. D., et al. (2008). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-). Inorganica Chimica Acta, 361(5), 1289-1294.

- Gomha, S. M., et al. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 20(8), 14749-14777.

- Aliabadi, A., Hasanvand, Z., Kiani, A., & Mirabdali, S. S. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687-693.

- El-Metwaly, N. M., & El-Gazzar, A. B. A. (2015). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 20(12), 21676-21695.

- Kumar, A., et al. (2022). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 12(48), 31267-31281.

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- Matysiak, J. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7004.

- Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488-4492.

-

A review on antimicrobial activity of 1,3,4-thiadiazole derivatives. (2018). Neliti. Retrieved from [Link]

-

PubChem. (n.d.). 2-(benzylthio)-5-((4-methylbenzyl)thio)-1,3,4-thiadiazole. Retrieved from [Link]

- Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1,3,4-Thiadiazole derivatives. American Journal of PharmTech Research, 7(3), 258-267.

- Kucuk, M., & Durmaz, R. (2025).

-

A review on antimicrobial activity of 1,3,4-thiadiazole derivatives. (2018). Neliti. Retrieved from [Link]

- Gomha, S. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Results in Chemistry, 7, 101509.

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-(benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole. Retrieved from [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. Retrieved from [Link]

-

Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,4-Thiadiazoles and 1,3-thiazoles from one-pot reaction of bisthioureas with 2-(bis(methylthio)methylene)malononitrile and et. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies. Retrieved from [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2023). Hilaris. Retrieved from [Link]

Sources

- 1. 20.198.91.3:8080 [20.198.91.3:8080]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 [chemicalbook.com]

- 6. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. media.neliti.com [media.neliti.com]

The Pharmacophore Frontier: 2-(Benzylsulfanyl)-1,3,4-thiadiazole Derivatives

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, the 1,3,4-thiadiazole ring is classified as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1] The 2-(benzylsulfanyl) derivative represents a critical subclass where the thiadiazole core is linked to a lipophilic benzyl ring via a sulfur bridge (S-linker).[1]

This specific architecture combines the bioisosteric properties of the thiadiazole ring (mimicking pyrimidines or pyridazines) with the flexible, hydrophobic interaction capabilities of the benzyl group.[1] This guide provides a technical lookup, synthetic protocols, and structure-activity relationship (SAR) analysis for researchers utilizing this moiety in drug discovery.[1]

Chemical Identity & Lookup Data

The term "2-(benzylsulfanyl)-1,3,4-thiadiazole" refers to a structural class.[1][2][3][4] The most commercially relevant and citied building block in this class is the 5-amino variant.[1]

Primary Target Data Sheet

| Feature | Detail |

| Primary CAS Number | 25660-71-3 |

| Chemical Name | 2-Amino-5-(benzylthio)-1,3,4-thiadiazole |

| Synonyms | 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine; 2-Benzylthio-5-amino-1,3,4-thiadiazole |

| Molecular Formula | C |

| Molecular Weight | 223.32 g/mol |

| Melting Point | 157–161 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |

| pKa | ~2.8 (Conjugate acid of amino group) |

Precursor Lookup

| Reagent | CAS Number | Role |

| 1,3,4-Thiadiazole-2-thiol | 18686-82-3 | Core Scaffold (Unsubstituted) |

| 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 | Core Scaffold (Amino-substituted) |

| Benzyl Bromide | 100-39-0 | Alkylating Agent |

Synthetic Architecture

The synthesis of this compound derivatives relies on a nucleophilic substitution reaction (S-alkylation).[1] The thiol group at the C-2 position of the thiadiazole ring is acidic (due to thione-thiol tautomerism) and can be easily deprotonated to form a thiolate anion, which then attacks the benzylic carbon of a benzyl halide.[1]

Reaction Workflow Visualization

The following diagram outlines the standard synthetic pathway and the critical decision points for derivatization.

Figure 1: S-Alkylation synthetic pathway for thiadiazole derivatives.

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-5-(benzylthio)-1,3,4-thiadiazole (CAS 25660-71-3).[1][5][6]

Reagents:

-

5-Amino-1,3,4-thiadiazole-2-thiol (10 mmol)[1]

-

Benzyl bromide (10 mmol)[1]

-

Potassium carbonate (K

CO -

Ethanol (absolute, 30 mL)

Procedure:

-

Activation: In a 100 mL round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol in ethanol. Add anhydrous K

CO -

Alkylation: Add benzyl bromide dropwise over 10 minutes.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.

-

Isolation: A precipitate will form.[1] Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove inorganic salts (KBr).

-

Purification: Recrystallize the crude product from ethanol to yield pure crystals.

Validation Metrics:

-

Yield: Expected range 85–95%.

-

1H NMR (DMSO-d6): Look for the singlet of the S-CH

protons around

Pharmacological Landscape & SAR

The this compound moiety is not merely a linker; it is a pharmacophore that modulates lipophilicity and receptor binding.[1]

Key Biological Activities[2][3][11][12][13]

-

Anticancer (EGFR Inhibition): The thiadiazole ring acts as a bioisostere for the pyrimidine ring found in Gefitinib/Erlotinib.[1] The S-benzyl group fits into the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1]

-

Antimicrobial & Antitubercular: Derivatives have shown significant activity against M. tuberculosis H37Rv.[1][2][7] The lipophilic benzyl tail facilitates penetration through the waxy mycobacterial cell wall.[1]

-

Carbonic Anhydrase Inhibition: If the 5-position is substituted with a sulfonamide, the S-benzyl group provides secondary interactions within the enzyme active site, improving selectivity for specific isoforms (e.g., hCA IX).[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the molecule and their impact on biological activity.

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

References

-

ChemicalBook. (2025).[1] 2-Amino-5-benzylthio-1,3,4-thiadiazole Properties and Safety.Link[1]

-

PubChem. (2025).[1][8] 1,3,4-Thiadiazole-2-thiol Compound Summary. National Library of Medicine.[1] Link[1]

-

Yusuf, M., et al. (2008).[1] Synthesis and biological evaluation of some new 2,5-disubstituted 1,3,4-thiadiazole derivatives.Saudi Pharmaceutical Journal.[1] (Contextual citation for general synthetic method).

-

MDPI. (2022).[1] Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.[1][2][4][5][9][10][11][12][7]Link[1]

-

Fisher Scientific. (2025).[1] 2-Amino-5-(benzylthio)-1,3,4-thiadiazole Product Specification.Link[1][13]

Sources

- 1. 1,3,4-Thiadiazole-2-thiol | C2H2N2S2 | CID 3034302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: their synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Benzyl-1,3-thiazole | C10H9NS | CID 21183829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Pharmacophore Modeling of 1,3,4-Thiadiazole Thioether Derivatives: From Concept to Validated Hit Discovery

An In-Depth Technical Guide:

Abstract

The 1,3,4-thiadiazole ring is a cornerstone scaffold in medicinal chemistry, valued for its wide spectrum of pharmacological activities and favorable pharmacokinetic properties.[1] When functionalized with a thioether linkage, these derivatives gain additional conformational flexibility and opportunities for targeted molecular interactions, making them compelling candidates for drug development. This guide provides an in-depth exploration of pharmacophore modeling as a pivotal computational strategy to rationalize the structure-activity relationships (SAR) of 1,3,4-thiadiazole thioether derivatives and to accelerate the discovery of novel, potent therapeutic agents. We will dissect the causality behind methodological choices, present self-validating experimental workflows, and synthesize data from current literature to provide a field-proven guide for researchers, scientists, and drug development professionals.

The 1,3,4-Thiadiazole Thioether Scaffold: A Privileged Motif in Drug Discovery

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring that is a bioisostere of pyrimidine, allowing it to interfere with biological processes like DNA replication.[2][3] Its unique mesoionic character enhances its ability to cross cellular membranes, contributing to good bioavailability.[2][4] The incorporation of a thioether (-S-) bridge provides a flexible yet stable linker, enabling the attached functionalities to adopt optimal orientations for binding within a target's active site.

This structural combination has led to the development of compounds with a remarkable array of biological activities. The inherent properties of the 1,3,4-thiadiazole ring, such as its ability to act as a hydrogen bond acceptor and its aromatic character, are complemented by the diverse chemical space accessible through the thioether linkage.

| Biological Activity | Therapeutic Area | Key Findings & Rationale |

| Anticancer | Oncology | Derivatives have shown potent activity against various cancer cell lines, including breast, colon, and liver cancer.[2][3][5] The scaffold can be designed to inhibit key targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), crucial regulators of tumor angiogenesis and proliferation.[2][6] |

| Antimicrobial | Infectious Diseases | The N=C-S moiety is critical for activity.[7] These compounds exhibit broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains, by disrupting essential microbial pathways.[1][8] |

| Anti-inflammatory | Immunology | Compounds have demonstrated significant anti-inflammatory properties, suggesting modulation of inflammatory signaling pathways.[7][9] |

| Antiviral & Other Activities | Virology, Neurology | The scaffold is present in compounds with documented antiviral, anticonvulsant, and antihypertensive activities, highlighting its versatility.[9] |

The Rationale of Pharmacophore Modeling in Modern Drug Design

Drug discovery is the intricate process of identifying and optimizing new therapeutic entities.[10] It is a long and costly endeavor, often taking over a decade from initial concept to a market-approved drug.[11][12][13] Computational techniques like pharmacophore modeling are indispensable for streamlining this process.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response.[14] It is not a real molecule but rather a 3D map of features, including:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable centers (PI/NI)

By identifying this common denominator among active molecules, we can rationally design new compounds or search vast virtual libraries for existing molecules that fit the model, dramatically increasing the efficiency of hit identification.[14]

Caption: Role of Pharmacophore Modeling in the Drug Discovery Workflow.

Methodologies: Crafting and Validating a Predictive Pharmacophore Model

The choice between ligand-based and structure-based approaches is dictated by the availability of high-resolution structural data for the biological target. Both pathways, when executed with rigor, produce robust and predictive models.

Ligand-Based Pharmacophore Modeling: Learning from Active Molecules

This approach is employed when the 3D structure of the target is unknown, but a set of molecules with known biological activity is available.[14] The core principle is that molecules binding to the same target site share common structural features arranged in a similar 3D geometry.

-

Dataset Curation (The Foundation):

-

Objective: To assemble a high-quality dataset of ligands. The quality of the model is directly dependent on the quality of this input data.

-

Step 1.1 (Training Set Selection): Collect a set of structurally diverse 1,3,4-thiadiazole thioether derivatives with high affinity/activity for the target of interest. A good training set typically includes 5-30 compounds. Diversity is crucial to ensure the resulting model is not biased toward a specific chemical series.

-

Step 1.2 (Test Set Selection): Create a separate dataset containing both active and inactive compounds (decoys). This set must not be used for model generation. Its purpose is to externally validate the predictive power of the final pharmacophore model.[15]

-

-

Conformational Analysis:

-

Objective: To explore the flexible 3D space of each molecule. A ligand's activity is dependent on its bioactive conformation, which is often not its lowest energy state.

-

Step 2.1: For each molecule in the training set, generate a representative set of low-energy conformers using computational chemistry software (e.g., MOE, LigandScout).[16] This ensures that the bioactive conformation is likely included in the pool for alignment.

-

-

Pharmacophore Model Generation & Scoring:

-

Objective: To identify the common 3D arrangement of pharmacophoric features among the training set molecules.

-

Step 3.1: Utilize a pharmacophore generation algorithm (e.g., HipHop, HypoGen).[17] The software maps the chemical features of all conformers for all training set molecules and identifies common spatial arrangements.

-

Step 3.2: The software generates multiple candidate pharmacophore models and ranks them based on a scoring function. This score reflects how well the model maps the features of the most active compounds while excluding those of less active ones.

-

-

Model Validation (The Self-Validating System):

-

Objective: To rigorously assess the model's ability to distinguish active compounds from inactive ones and to ensure it is not a result of chance.

-

Step 4.1 (Test Set Validation): Screen the pre-defined test set against the generated pharmacophore models. A robust model will correctly identify a high percentage of the actives (high sensitivity) and a high percentage of the inactives (high specificity).[15]

-

Step 4.2 (Cost Analysis - HypoGen): In algorithms like HypoGen, cost differences between the best model and the "null" model (representing no correlation) should be significant (typically > 40-60 bits) to indicate a statistically meaningful model.

-

Step 4.3 (Fischer's Randomization Test): The biological activity data of the training set is scrambled, and the model generation process is repeated multiple times. If the original model's score is significantly better than any model generated from scrambled data, it confirms that the initial correlation was not due to chance.

-

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling: Learning from the Target

This is the preferred method when a high-quality 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM), typically complexed with a ligand, is available.[14] This approach directly maps the key interactions essential for binding.

-

Target and Ligand Preparation:

-

Objective: To prepare the protein-ligand complex for accurate interaction analysis.

-

Step 1.1 (Structure Retrieval): Download the target structure from the Protein Data Bank (PDB). For instance, an in silico study on 1,3,4-thiadiazole derivatives as VEGFR-2 inhibitors used the PDB structure 4ASE.[6]

-

Step 1.2 (Protein Cleanup): Remove water molecules, co-factors, and other non-essential elements. Add hydrogen atoms and assign correct protonation states to residues, which is critical for identifying H-bond donors and acceptors.

-

-

Binding Site Identification and Analysis:

-

Objective: To define the active site and understand its chemical environment.

-

Step 2.1: Identify the binding pocket, typically defined by the location of the co-crystallized ligand.

-

Step 2.2: Analyze the amino acid residues in the binding pocket to understand its hydrophobic, aromatic, and polar characteristics.

-

-

Interaction Mapping and Pharmacophore Generation:

-

Objective: To translate the specific molecular interactions into abstract pharmacophoric features.

-

Step 3.1: Use software (e.g., LigandScout, MOE) to automatically identify all key interactions between the ligand and the protein active site (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).[18]

-

Step 3.2: The software converts these interactions into a 3D pharmacophore model. For example, a hydrogen bond with a backbone carbonyl becomes an HBA feature, while an interaction with a leucine side chain becomes a HY feature.

-

-

Model Refinement and Validation:

-

Objective: To ensure the model is both accurate and useful for screening.

-

Step 4.1 (Feature Pruning): Manually inspect the generated model. Sometimes, not all interactions are essential for binding. One might choose to keep only the most critical features to create a more general model capable of identifying novel scaffolds.

-

Step 4.2 (Validation): As with the ligand-based approach, validate the model using a test set of known active and inactive compounds to confirm its predictive power.

-

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Application and Data Synthesis: A Case Study Perspective

Pharmacophore models serve as powerful 3D queries for virtual screening, a process to rapidly filter large compound databases (like ZINC15) to identify molecules that geometrically and chemically match the model.[6]

A recent study successfully identified novel 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors using an integrated computational approach.[6] A ligand-based pharmacophore model was constructed and used for virtual screening. The resulting hits were then subjected to further analysis, including molecular docking and molecular dynamics simulations, to confirm their binding mode and stability. This multi-step process exemplifies a modern, robust in silico drug discovery cascade.

Based on this and other studies, we can synthesize the key pharmacophoric requirements for 1,3,4-thiadiazole thioethers targeting specific proteins.

| Target | Pharmacophoric Features | Rationale / Key Interactions |

| VEGFR-2 (Kinase) | 1 HBD, 1 HBA, 1 HY, 1 AR | The HBD/HBA features are crucial for forming hydrogen bonds with the hinge region of the kinase domain. The aromatic and hydrophobic features secure the ligand in the largely hydrophobic ATP-binding pocket.[6] |

| c-Met (Kinase) | 2 HY, 1 HBA | A pharmacophore mapping study identified two hydrophobic features and one hydrogen bond acceptor as essential requirements for inhibitors targeting the c-Met receptor.[7] |

| Microbial Enzymes | 1-2 HBA, 1 HY/AR | The thiadiazole ring itself often acts as an HBA. The thioether-linked substituent typically occupies a hydrophobic pocket, and its nature dictates specificity. |

This data underscores that while the 1,3,4-thiadiazole core is a consistent element, the nature and placement of substituents attached via the thioether bridge are critical for defining target selectivity and potency. The pharmacophore model captures these precise requirements.

Conclusion and Future Perspectives

Pharmacophore modeling is a scientifically rigorous, experience-driven, and indispensable tool in the development of novel 1,3,4-thiadiazole thioether derivatives. It provides a logical framework to understand complex SAR data and translates this knowledge into a predictive 3D model. By following self-validating protocols, researchers can ensure the resulting models are robust and genuinely capable of identifying promising new hit compounds.

The future of this field lies in the integration of pharmacophore modeling with other advanced computational methods like artificial intelligence, machine learning, and long-timescale molecular dynamics simulations. Such integrated approaches will further enhance our ability to predict not only binding affinity but also pharmacokinetic properties, ultimately accelerating the journey from a privileged scaffold to a life-saving therapeutic.

References

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.

- 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. (2024). Asian Journal of Pharmaceutical Research and Development.

- Drug Design and Discovery: Principles and Applic

- Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). PMC.

- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv

- Drug Discovery and Development Process. (n.d.). PPD.

- In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). MDPI.

- Drug discovery and development: introduction to the general public and p

- Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. (2017). JCDR.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI.

- Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. (2009). PubMed.

- The Drug Discovery and Development Process: Context and Functions. (2025). ZeClinics.

- Introduction to drug discovery and drug development. (2023). Dynamic42.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: Synthesis, Molecular Docking and in Vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2018). PubMed.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand.

- Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare.

- How to do validation of ligand-based pharmacophore model in Ligandscout? (2021).

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. jcdr.net [jcdr.net]

- 8. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

- 9. ajprd.com [ajprd.com]

- 10. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]

- 12. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 13. Introduction to drug discovery and drug development [dynamic42.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 17. columbiaiop.ac.in [columbiaiop.ac.in]

- 18. inteligand.com [inteligand.com]

An In-depth Technical Guide to the Solubility Profile of 2-(Benzylsulfanyl)-1,3,4-thiadiazole in DMSO and Ethanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(Benzylsulfanyl)-1,3,4-thiadiazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, the physicochemical characteristics of the compound and solvents, and detailed, field-proven experimental protocols for quantitative solubility assessment. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide equips the reader with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in preclinical development and formulation studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption, variable drug exposure, and ultimately, the failure of an otherwise promising candidate.[1]

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] As with any compound intended for pharmaceutical development, a thorough understanding of its solubility profile is paramount. This guide focuses on two key solvents: dimethyl sulfoxide (DMSO), a powerful and versatile aprotic solvent, and ethanol, a protic solvent widely used in pharmaceutical formulations.[3]

This document is structured to provide not just a set of instructions, but a deep understanding of the principles and practices of solubility determination. We will explore the molecular characteristics of this compound and the solvents, and then provide detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays.

Theoretical Framework: Understanding the "Why" Behind Solubility

Solubility is the result of a delicate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more rigorous approach involves considering the thermodynamics of the dissolution process, which is governed by the Gibbs free energy change (ΔG).

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, we must first examine its molecular structure.

-

Structure: The molecule consists of a central 1,3,4-thiadiazole ring, a polar heterocyclic system containing two nitrogen atoms and a sulfur atom. This ring is substituted with a benzylsulfanyl group, which introduces a nonpolar aromatic ring and a flexible thioether linkage.

-

Polarity: The 1,3,4-thiadiazole moiety contributes to the molecule's polarity through the presence of heteroatoms with lone pairs of electrons, capable of acting as hydrogen bond acceptors. The benzylsulfanyl group, while largely nonpolar, has a sulfur atom that can also participate in intermolecular interactions.

-

Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors. The absence of a hydrogen bond donor on the core structure suggests that its interaction with protic solvents like ethanol will be primarily through accepting hydrogen bonds.

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy). The crystal packing and intermolecular forces within the solid state of this compound will significantly influence its solubility.

Solvent Properties: DMSO and Ethanol

The choice of solvent is critical in determining the solubility of a compound. DMSO and ethanol represent two distinct classes of solvents with different properties.

| Property | Dimethyl Sulfoxide (DMSO) | Ethanol |

| Formula | (CH₃)₂SO | C₂H₅OH |

| Type | Aprotic, polar | Protic, polar |

| Dielectric Constant | 47.2 | 24.5 |

| Dipole Moment | 3.96 D | 1.69 D |

| Hydrogen Bonding | Acceptor only | Donor and Acceptor |

| Boiling Point | 189 °C | 78.37 °C[4] |

| Miscibility with Water | Miscible | Miscible[3] |

Table 1: Key Physicochemical Properties of DMSO and Ethanol

-

DMSO (Dimethyl Sulfoxide): As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of polar and nonpolar compounds.[5] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate molecules with hydrogen bond donor groups. Its high dielectric constant helps to dissociate ionic compounds and stabilize charged species.

-

Ethanol: Ethanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds.[3] This makes it particularly effective at dissolving polar compounds that can participate in hydrogen bonding. Its lower dielectric constant compared to DMSO makes it a less powerful solvent for ionic compounds.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid organic compounds, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solid.[8]

-

pH (in aqueous environments): While this guide focuses on organic solvents, it's important to note that if this compound has ionizable groups, its solubility in aqueous systems would be pH-dependent.

-

Polymorphism: The crystalline form of the compound can have a significant impact on its solubility. Different polymorphs have different crystal lattice energies, leading to different solubilities.[1]

-

Purity of the Compound: Impurities can affect the measured solubility.

Experimental Determination of Solubility: A Practical Guide

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different and complementary information.[1][9]

-

Kinetic Solubility: This is the concentration of a compound that can be reached when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous or organic medium.[10] It is a measure of how quickly a compound might precipitate from a supersaturated solution and is often used in high-throughput screening.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium.[11] It is a more fundamental property and is critical for formulation development.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

This compound (solid, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, analytical grade

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into several vials for each solvent. The exact amount should be in excess of the expected solubility.

-

Add a precise volume of the solvent (e.g., 1 mL of DMSO or ethanol) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[11]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any undissolved solid, either:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and then carefully collect the supernatant.

-

Filter the supernatant through a syringe filter (0.22 µm or 0.45 µm). It is crucial to ensure that the filter material does not adsorb the compound.

-

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop and validate an HPLC method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered supernatant from the solubility experiment. It may be necessary to dilute the sample to fall within the linear range of the calibration curve.

-

Determine the concentration of the compound in the supernatant using the calibration curve.

-

-

Data Reporting:

-

Express the thermodynamic solubility in units of mg/mL or µM.

-

Report the temperature at which the solubility was determined.

-

Caption: Step-by-step protocol for the shake-flask method.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is often determined using high-throughput methods.

Principle: A concentrated stock solution of the compound in DMSO is added to the test solvent, and the formation of a precipitate is monitored. The concentration at which precipitation occurs is the kinetic solubility.[14]

Materials:

-

This compound

-

DMSO, analytical grade

-

Ethanol, analytical grade

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

-

Plate shaker

Procedure (Nephelometry-based):

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well plate, add the test solvent (ethanol) to the wells.

-

Using a liquid handler or multichannel pipette, add increasing volumes of the DMSO stock solution to the wells to create a concentration gradient. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on the solubility in ethanol.

-

-

Incubation and Measurement:

-

Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the light scattering (nephelometry) in each well using a plate reader. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

-

Data Interpretation and Reporting

The solubility data for this compound in DMSO and ethanol should be presented in a clear and concise manner.

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| DMSO | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| DMSO | 37 | Experimental Value | Experimental Value |

| Ethanol | 37 | Experimental Value | Experimental Value |

Table 2: Example of a Solubility Data Summary Table

Interpretation of Results:

-

A high solubility in both DMSO and ethanol would suggest that the compound is readily solvated by both aprotic and protic polar solvents.

-

A significantly higher solubility in DMSO compared to ethanol might indicate that the compound's solubility is driven more by its polarity and ability to accept hydrogen bonds rather than its ability to donate them.

-

The effect of temperature on solubility can provide insights into the enthalpy of dissolution. A significant increase in solubility with temperature suggests an endothermic process.[1]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound in DMSO and ethanol. By following the detailed protocols and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions in the drug development process, from lead optimization to formulation design. The methodologies described herein are robust and can be adapted for the characterization of other novel chemical entities.

References

- Ethanol | 64-17-5. (2026, January 15). ChemicalBook.

-

Ethanol. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

- How Does the Solubility of Organic Pollutants Change with Rising Water Temperature? (2025, December 5).

-

DMSO Physical Properties. (n.d.). gChem. Retrieved February 27, 2026, from [Link]

-

Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

-

Effects of Temperature and Pressure on Solubility. (n.d.). In Chemistry 2e. OpenStax. Retrieved from [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved from [Link]

-

Solvent Properties of DMSO. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

-

Describes equilibrium solubility of a drug substance. (n.d.). Biorelevant.com. Retrieved February 27, 2026, from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 4). ACS Publications. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Ethanol's remarkable properties. (2025, November 21). Nedstar. Retrieved from [Link]

-

Ethanol: Structure, Types and Properties. (n.d.). NEET coaching. Retrieved February 27, 2026, from [Link]

-

Ethanol (C2H5OH). (n.d.). Gas Monitors and Gas Detection Equipment BW Technologies. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO). (n.d.). Univar Solutions. Retrieved February 27, 2026, from [Link]

-

A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Solubility. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008, January 22). PubMed. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020, July 21). PubMed. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (n.d.). Scite.ai. Retrieved February 27, 2026, from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications. Retrieved from [Link]

-

Solubility. (n.d.). Retrieved from [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved February 27, 2026, from [Link]

-

Principles of Solubility. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 27, 2026, from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 27, 2026, from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 27, 2026, from [Link]

-

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022, August 15). Chemical Methodologies. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethanol - Wikipedia [en.wikipedia.org]

- 4. Ethanol: Structure, Types and Properties [allen.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 7. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 8. Solubility [chem.fsu.edu]

- 9. raytor.com [raytor.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. biorelevant.com [biorelevant.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Comprehensive Review on the Biological Activity of S-Substituted 1,3,4-Thiadiazoles: A Guide for Drug Discovery

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features, including its aromaticity and ability to act as a hydrogen bond acceptor and a two-electron donor system, make it a privileged pharmacophore in drug design.[3] Among its various derivatives, those featuring a sulfur linkage at the 2 or 5 position—the S-substituted 1,3,4-thiadiazoles—have emerged as a particularly promising class of compounds. The introduction of a thioether, sulfoxide, or sulfone moiety can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile and biological activity.[4] This guide provides an in-depth technical overview of the diverse biological activities of S-substituted 1,3,4-thiadiazoles, offering field-proven insights into their mechanisms of action, structure-activity relationships, and therapeutic potential for researchers and drug development professionals.

Chapter 1: Antimicrobial Activity

S-substituted 1,3,4-thiadiazoles have demonstrated a broad spectrum of antimicrobial activities, positioning them as a valuable scaffold in the search for new agents to combat infectious diseases.[5] The versatility of substitutions on the sulfur atom and the thiadiazole ring allows for fine-tuning of their activity against various pathogens.

Antibacterial Activity

Derivatives of this class have shown efficacy against both Gram-positive and Gram-negative bacteria.[6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cellular processes. For instance, some S-substituted derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[1]

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent attached to the sulfur atom is critical. Alkyl and aryl groups can influence the compound's lipophilicity, affecting its ability to penetrate bacterial cell walls.

-

Electron-withdrawing groups on the phenyl ring of an S-aryl substituent, such as halogens (e.g., chloro, bromo), have been shown to enhance antibacterial activity in some series.[4][7]

-

The presence of specific functional groups can confer activity against particular bacterial strains. For example, compounds with a 4-nitro-1H-imidazol-1-yl)methyl moiety have shown good activity against a range of organisms, including Bacillus subtilis.[8]

Data Summary: Antibacterial Activity

| Compound Class | Substituent (R) | Target Organism | MIC (µg/mL) | Reference |

| 2-(Alkylthio)-5-aryl-1,3,4-thiadiazoles | Benzyl | Staphylococcus aureus | 6.25 - 12.5 | [6] |

| 2-(Arylthio)-5-aryl-1,3,4-thiadiazoles | 4-Chlorophenyl | Bacillus subtilis | 3.12 | [6] |

| 5-Aryl-2-(N-substituted-aminomethylthio)-1,3,4-thiadiazoles | Morpholino | Escherichia coli | 12.5 | [8] |

| 2-(4-bromophenylamino)-5-(alkylthio)-1,3,4-thiadiazole | 4-Bromophenyl | Staphylococcus epidermidis | 31.25 | [4][7] |

| 2-(4-bromophenylamino)-5-(alkylthio)-1,3,4-thiadiazole | 4-Bromophenyl | Micrococcus luteus | 15.63 | [4][7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial suspension (adjusted to 0.5 McFarland standard)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)[6]

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Test Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Inoculation: Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 10 µL of this standardized inoculum to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: A row with a known antibiotic instead of the test compound.

-

Negative Control (Growth Control): Wells containing MHB and inoculum but no test compound.

-

Sterility Control: Wells containing only MHB.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

The 1,3,4-thiadiazole nucleus is also a core component of several antifungal agents. S-substitution provides a versatile handle to optimize antifungal potency.[1] Many derivatives have shown promising activity against a range of fungal species, including Candida albicans and Aspergillus niger.[8]

Structure-Activity Relationship (SAR) Insights:

-

Compounds containing a sulfonamide moiety linked to the thiadiazole ring have demonstrated potential antifungal properties.[1]

-

The presence of fused heterocyclic systems, such as imidazo[2,1-b][1][4][9]thiadiazole, can lead to compounds with excellent antifungal activity.[1]

-

Similar to antibacterial agents, halogenated aryl substituents often contribute positively to the antifungal profile.

Chapter 2: Anticancer Activity

The development of novel anticancer agents is a critical area of research, and S-substituted 1,3,4-thiadiazoles have shown significant promise as cytotoxic agents against various cancer cell lines.[9][10][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or interference with critical cellular signaling pathways.

Cytotoxic Effects and Mechanisms of Action

These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and leukemia (HL-60).[9][10][12][13]

Key Mechanisms:

-

Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes in cancer progression, such as carbonic anhydrases, phosphoinositide 3-kinases (PI3K), and tyrosine kinases (e.g., EGFR, HER-2).[13]

-

Induction of Apoptosis: Many active compounds trigger programmed cell death (apoptosis) in cancer cells. This can be mediated through the activation of caspases (e.g., Caspase-3, Caspase-8) and modulation of pro-apoptotic proteins like BAX.[12]

-

Cell Cycle Arrest: Treatment with these compounds can lead to the accumulation of cancer cells in specific phases of the cell cycle, such as G2/M or S phase, thereby preventing their proliferation.[13]

Signaling Pathway Visualization

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Certain S-substituted 1,3,4-thiadiazoles have been identified as inhibitors of this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by S-substituted 1,3,4-thiadiazoles.

Data Summary: Anticancer Activity

| Compound Class | Substituents | Cell Line | IC50 (µM) | Reference |

| 2-(Arylthio)-5-aryl-1,3,4-thiadiazoles | 4-Fluorobenzyl | SKOV-3 (Ovarian) | 2.89 | [13] |

| 2-(Arylthio)-5-aryl-1,3,4-thiadiazoles | 4-Bromobenzyl | A549 (Lung) | 3.41 | [13] |

| 5-(4-Chlorophenyl)-thiadiazoles | 4-Benzylpiperidine | MCF-7 (Breast) | 2.32 | [13] |

| 2-(Aryl-amino)-5-aryl-1,3,4-thiadiazoles | 2-Trifluoromethylphenyl, 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [12] |

| 2-(Aryl-amino)-5-aryl-1,3,4-thiadiazoles | 2-Trifluoromethylphenyl, 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Chapter 3: Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key factor in many diseases. Several series of S-substituted 1,3,4-thiadiazoles have been reported to possess significant anti-inflammatory and analgesic properties.[14]

Mechanism of Action

The primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Some S-substituted 1,3,4-thiadiazoles have been identified as potential COX inhibitors.[3] The inhibition of protein denaturation is another in vitro mechanism used to evaluate anti-inflammatory potential, as protein denaturation is a well-documented cause of inflammation.[15]

Structure-Activity Relationship (SAR) Insights:

-

Compounds with S-alkyl substituents and a carboxamide moiety have shown significant anti-inflammatory activity in protein denaturation assays.[16]

-

The presence of electron-withdrawing groups on aryl rings attached to the thiadiazole core appears to be beneficial for anti-inflammatory action.[15]

-

Schiff bases derived from 2-amino-5-mercapto-1,3,4-thiadiazole have been found to exhibit superior analgesic and anti-inflammatory profiles with reduced gastric side effects compared to standard drugs.

Data Summary: In Vitro Anti-inflammatory Activity

| Compound Class | Method | Max Inhibition (%) | Concentration | Reference |

| N-phenyl-1,3,4-thiadiazole-2-carboxamides | Protein Denaturation | 86.44% | 250 µg/mL | [16] |

| Benzylidene-hydrazono-1,3,4-thiadiazoles | Albumin Denaturation | 63.87% | - | [15] |

| Benzylidene-hydrazono-1,3,4-thiadiazoles | Proteinase Inhibition | 45.44% | - | [15] |

Chapter 4: Consolidated SAR and Future Perspectives

The biological activity of S-substituted 1,3,4-thiadiazoles is profoundly influenced by the nature and position of substituents on both the sulfur atom and the heterocyclic ring. A consolidated view of the structure-activity relationships provides a roadmap for the design of next-generation therapeutic agents.

Workflow for SAR-Guided Drug Design

Caption: Workflow for Structure-Activity Relationship (SAR)-guided lead optimization.

Key Takeaways for Future Design:

-

Lipophilicity and Halogenation: The introduction of halogenated aryl groups, either at the C5 position or as part of the S-substituent, is a recurring theme for enhancing antimicrobial and anticancer activities. This is likely due to a combination of favorable electronic properties and increased lipophilicity, aiding membrane transport.

-

Hydrogen Bonding: Incorporating moieties capable of hydrogen bonding, such as amides or sulfonamides, can improve interactions with biological targets, leading to increased potency.

-

Scaffold Hopping and Hybridization: Combining the S-substituted 1,3,4-thiadiazole core with other known pharmacophores (e.g., benzothiazole, piperazine) is a promising strategy for developing hybrid molecules with enhanced or novel activities.[10][13]

Conclusion

S-substituted 1,3,4-thiadiazoles represent a versatile and highly valuable class of heterocyclic compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their immense therapeutic potential. The relative ease of synthetic modification at the sulfur atom provides a powerful tool for medicinal chemists to perform lead optimization and fine-tune pharmacological profiles. Future research focused on elucidating detailed mechanisms of action and exploring novel chemical space through combinatorial synthesis will undoubtedly pave the way for the development of new, potent, and selective drugs based on this privileged scaffold.

References

- A review on biological activities: 1,3,4- thiadiazole and its derivatives. (2022). RASĀYAN Journal of Chemistry, 15(2).

- SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.).

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.

- Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022). PMC.

- Biological Activities of Thiadiazole Deriv

- Review on Biological Activities of 1,3,4-Thiadiazole Deriv

- 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar.

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC.

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PMC.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed.

- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Deriv

- 1, 3, 4-Thiadiazoles: An Overview. (2018). Gavin Publishers.

- (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (n.d.).

- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole deriv

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI.

-

Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][4][9]thiadiazole Scaffolds. (n.d.). PubMed.

- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATUR

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Taylor & Francis.

- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflamm

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijpsdronline.com [ijpsdronline.com]

- 15. jetir.org [jetir.org]

- 16. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Benzylsulfanyl Thiadiazole Scaffolds: A Guide to Liability Assessment and Structural Optimization

Topic: Metabolic Stability of Benzylsulfanyl Thiadiazole Scaffolds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary

The benzylsulfanyl thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in high-throughput screening hits for targets such as Sirtuins (SIRT1/2) , bacterial DNA gyrase , and EGFR . Its utility stems from the thiadiazole ring’s ability to act as a bioisostere for amide bonds and its capacity to engage in

However, this scaffold carries a significant metabolic liability : the sulfide thioether linker (

This guide provides a technical roadmap for identifying, characterizing, and mitigating these metabolic risks during the Hit-to-Lead (H2L) phase.

Mechanistic Dissection of Metabolic Instability

To solve the stability problem, we must first understand the mechanism. The instability of benzylsulfanyl thiadiazoles is not merely a pharmacokinetic (PK) issue (high clearance); it is a potential toxicological safety alert .

The S-Oxidation Pathway & Bioactivation

The primary metabolic route involves the oxidation of the exocyclic sulfur atom. Unlike standard phase I metabolism which aims to solubilize, this pathway can generate reactive metabolites.

-

Sulfoxidation: CYP450s (primarily CYP3A4 and CYP2D6) oxidize the sulfide to a sulfoxide .

-

Sulfonylation: The sulfoxide is further oxidized to a sulfone .

-

Bioactivation (The Trap): The sulfone/sulfoxide moiety makes the C-2 position of the thiadiazole ring highly electrophilic. This facilitates a nucleophilic aromatic substitution (

) where endogenous nucleophiles (like Glutathione, GSH) displace the oxidized benzyl moiety.-

Consequence: This results in the formation of a GSH-thiadiazole adduct and the release of a benzyl species, potentially leading to idiosyncratic toxicity or false-positive bioactivity in assays.

-

Benzylic Hydroxylation